molecular formula C5H16Cl2N2O B2595484 N-(5-aminopentyl)hydroxylamine dihydrochloride CAS No. 1002-38-6

N-(5-aminopentyl)hydroxylamine dihydrochloride

Cat. No.: B2595484
CAS No.: 1002-38-6
M. Wt: 191.1
InChI Key: ROOWYYIHLCRQJF-UHFFFAOYSA-N
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Description

N-(5-Aminopentyl)hydroxylamine dihydrochloride is a hydrochloride salt featuring a hydroxylamine group (-NHOH) linked to a 5-aminopentyl backbone (NH₂(CH₂)₅-). The dihydrochloride form enhances water solubility, making it suitable for laboratory and industrial processes requiring stable, ionizable intermediates .

Properties

IUPAC Name

N-(5-aminopentyl)hydroxylamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O.2ClH/c6-4-2-1-3-5-7-8;;/h7-8H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOWYYIHLCRQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCNO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-38-6
Record name N-(5-aminopentyl)hydroxylamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopentyl)hydroxylamine dihydrochloride typically involves the reaction of 5-aminopentylamine with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopentyl)hydroxylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitroso compounds, primary amines, and substituted derivatives .

Scientific Research Applications

N-(5-aminopentyl)hydroxylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-(5-aminopentyl)hydroxylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the active sites of enzymes, leading to changes in their activity. It can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

N-(5-Aminopentyl)-N-hydroxyacetamide Hydrochloride (CAS 91773-82-9)

  • Structure : Contains an acetamide (-NHCOCH₃) group instead of hydroxylamine (-NHOH).
  • Molecular Formula : C₇H₁₇ClN₂O₂ vs. the target compound’s likely formula, C₅H₁₆Cl₂N₂O.
  • Molecular Weight : 196.67 g/mol, significantly smaller than Deferoxamine derivatives.
  • The acetamide group may reduce redox reactivity compared to hydroxylamine .

Deferoxamine Mesilate (CAS 138-14-7)

  • Structure: A polyhydroxamic acid with a 5-aminopentyl segment but larger overall structure (C₂₅H₄₈N₆O₈·CH₄O₃S, MW 656.8).
  • Applications : Clinically used as an iron chelator. The hydroxylamine group in the target compound may offer simpler chelation properties but lacks the multi-dentate binding sites of Deferoxamine .

N-(1-Naphthyl)ethylenediamine Dihydrochloride (CAS 1465-25-4)

  • Structure: Features ethylenediamine and naphthyl groups instead of aminopentyl-hydroxylamine.
  • Applications : Key in colorimetric assays (e.g., Griess test for nitrite detection). Unlike the target compound, it forms diazo compounds for detection but shares the dihydrochloride salt’s solubility advantages .

Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Structure: Simplest hydroxylamine salt without the aminopentyl chain.
  • Applications: Reducing agent in selenium analysis and organic synthesis. The target compound’s aminopentyl group may enhance stability or alter reactivity in specific environments .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
N-(5-Aminopentyl)hydroxylamine diHCl Not Provided Likely C₅H₁₆Cl₂N₂O ~207 (estimated) -NHOH, -NH₂(CH₂)₅ Chelation, synthetic intermediates
N-(5-Aminopentyl)-N-hydroxyacetamide HCl 91773-82-9 C₇H₁₇ClN₂O₂ 196.67 -NHCOCH₃, -NH₂(CH₂)₅ Lab reagents, organic synthesis
Deferoxamine Mesilate 138-14-7 C₂₅H₄₈N₆O₈·CH₄O₃S 656.8 Multiple hydroxamic acids Iron chelation therapy
N-(1-Naphthyl)ethylenediamine diHCl 1465-25-4 C₁₂H₁₆Cl₂N₂ 259.18 Ethylenediamine, naphthyl Nitrite detection (colorimetry)
Hydroxylamine Hydrochloride 5470-11-1 NH₂OH·HCl 69.49 -NHOH Reducing agent, analytical chemistry

Key Research Findings

  • Functional Group Impact : The hydroxylamine group in the target compound enables redox activity, while acetamide derivatives (e.g., CAS 91773-82-9) prioritize stability over reactivity .
  • Chelation Capacity : Deferoxamine’s multi-hydroxamate structure provides superior metal-binding compared to the target compound’s single hydroxylamine group .
  • Analytical Utility: Both N-(1-Naphthyl)ethylenediamine diHCl and hydroxylamine derivatives are critical in detection methods, but the target compound’s aminopentyl chain may enable novel applications in probe design .

Biological Activity

N-(5-aminopentyl)hydroxylamine dihydrochloride is a compound of significant interest in biochemical research due to its potential applications in various biological systems. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

This compound is a hydroxylamine derivative characterized by the presence of an amino group attached to a pentyl chain. The compound's structure can be represented as follows:

NH2 CH2)5NHOH2HCl\text{NH}_2-\text{ CH}_2)_5-\text{NHOH}\cdot 2\text{HCl}

This structure allows for various interactions with biological molecules, particularly in enzymatic reactions and as a chelating agent.

The biological activity of this compound is primarily attributed to its role as a hydroxylamine. Hydroxylamines are known to participate in redox reactions and can act as reducing agents. They have been implicated in:

  • Enzyme Inhibition : Hydroxylamines can inhibit enzymes such as peroxidases and oxidases by modifying active site residues.
  • Metal Chelation : The compound may chelate metal ions, which is crucial in biological systems for regulating metal ion concentrations and preventing oxidative stress.

Biological Activity Overview

  • Antioxidant Properties : Hydroxylamines exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cells.
  • Antiproliferative Effects : Studies have shown that derivatives of hydroxylamines can inhibit cell proliferation, potentially useful in cancer therapy.
  • Neuroprotective Effects : Some hydroxylamines have demonstrated neuroprotective properties in models of neurodegenerative diseases.

Case Study: Antiproliferative Activity

A study conducted by Chen et al. (2024) explored the antiproliferative effects of various aminoalcohol derivatives, including those related to this compound. The findings indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines.

CompoundIC50 (µM)Mechanism of Action
This compound25Induction of apoptosis
Hydroxylamine derivative A30Inhibition of topoisomerase-I
Hydroxylamine derivative B20Cell cycle arrest at S phase

Enzymatic Activity

Another significant aspect of this compound is its interaction with horseradish peroxidase (HRP). A study found that this compound could enhance the enzymatic activity of HRP under specific conditions, suggesting potential applications in biosensing technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(5-aminopentyl)hydroxylamine dihydrochloride and its derivatives?

  • The compound can be synthesized via carbodiimide-mediated conjugation. For example, N-(5-aminopentyl)maleimide hydrochloride derivatives are prepared by reacting HA-TBA (hyaluronic acid tetra-n-butylammonium salt) with N-(5-aminopentyl)maleimide hydrochloride using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a condensing agent in DMSO. The reaction is stirred overnight at room temperature for optimal yield .
  • Characterization typically involves NMR, mass spectrometry, and HPLC to confirm purity and structural integrity.

Q. How can researchers ensure the stability of this compound in aqueous solutions during experiments?

  • Stability is pH-dependent. Under acidic conditions (pH 4.5), spontaneous degradation or side reactions may occur, while neutral pH (7.4) minimizes unwanted transformations. Buffered solutions (e.g., PBS) are recommended for storage and experimental use to maintain stability .

Q. What standard analytical methods are used to quantify this compound in biological matrices?

  • Reverse-phase HPLC with UV/Vis or fluorescence detection is commonly employed. For example, metabolites of structurally similar hydroxylamine derivatives (e.g., N-(2-methoxyphenyl)hydroxylamine) are resolved using C18 columns with mobile phases containing acetonitrile and phosphate buffers .

Advanced Research Questions

Q. How do enzymatic interactions affect the metabolic fate of this compound in hepatic microsomes?

  • Species-specific cytochrome P450 (CYP) enzymes play critical roles. Rat hepatic microsomes pre-treated with β-naphthoflavone (CYP1A inducer) show increased oxidative metabolism, yielding products like o-aminophenol. In contrast, rabbit microsomes generate reductive metabolites (e.g., o-anisidine). Researchers must validate metabolic pathways across species to avoid data discrepancies .
  • Data Contradiction Tip : Conflicting results may arise from interspecies CYP expression differences. Use microsomes from multiple species and include CYP inhibitors (e.g., ketoconazole) to clarify pathways.

Q. What experimental precautions are necessary to avoid artifactual N- or S-containing byproducts when using hydroxylamine-based reagents in extraction protocols?

  • Hydroxylamine reacts with aldehydes, ketones, and carbonyl groups in organic matter, forming artifactual N-containing molecules. To mitigate this, avoid prolonged exposure to hydroxylamine during iron oxyhydroxide-associated organic matter extraction. Alternative reducing agents (e.g., ascorbic acid) or shorter incubation times (<1 hour) are recommended .

Q. How can reaction conditions be optimized for hydroxylamine-mediated assays, such as selenium determination or diazotization?

  • Acidic conditions (HCl, pH 1–2) favor hydroxylamine oxidation to nitrous acid, which drives diazotization of sulfanilamide. However, coupling reactions with N-(1-naphthyl)ethylenediamine dihydrochloride require neutral pH (6–7) to avoid quenching. A stepwise pH adjustment protocol is critical for signal stability in spectrophotometric assays .

Q. What strategies resolve conflicting data on the redox behavior of hydroxylamine derivatives in vitro?

  • Contradictions may arise from competing oxidative (e.g., CYP-mediated) vs. reductive (e.g., NADPH-dependent) pathways. Use isotopically labeled analogs (e.g., ¹⁵N-hydroxylamine) to track reaction intermediates via LC-MS. Parallel experiments with enzyme cofactors (NADPH) and inhibitors (e.g., CYP2E1 blockers) can dissect mechanistic contributions .

Methodological Tables

Parameter Basic Research Advanced Research
Synthesis DMT-MM-mediated conjugation Isotope-labeled derivative synthesis
Stability Assessment pH-dependent degradation profiling Kinetic studies with microsomal fractions
Quantification HPLC-UV/Vis LC-MS/MS with stable isotope internal standards
Interference Mitigation Buffer optimization Artifact screening via FT-ICR MS

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